2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of imidazole derivatives. Imidazoles are known for their versatile applications in medicinal chemistry due to their unique structural properties and ability to interact with various biological targets.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-21-22-17(28-12)20-16(24)11-27-18-19-10-15(23(18)8-9-25-2)13-4-6-14(26-3)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSOOGYPKUDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be initiated by reacting 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial production, scalable synthetic routes involve optimizing the reaction parameters to enhance yield and purity. Continuous flow chemistry methods could be applied to streamline the process, reduce reaction time, and improve safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using mild oxidizing agents like hydrogen peroxide or sodium periodate to yield sulfoxides or sulfones.
Reduction: The compound's aromatic rings can undergo reduction, typically using metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions Used:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Nucleophiles for substitution: Ammonia (NH3), various amines
Major Products Formed from These Reactions:
From oxidation: Sulfoxides, sulfones
From reduction: Reduced aromatic rings
From substitution: Aminated imidazole derivatives
Scientific Research Applications
In Chemistry:
Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
In Biology:
Studied for its potential anti-inflammatory and antimicrobial activities due to its imidazole and thiadiazole moieties.
In Medicine:
Explored for its potential as a pharmaceutical agent in treating various diseases, particularly those involving inflammation and microbial infections.
In Industry:
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules like enzymes or receptors. For instance:
Molecular Targets and Pathways: Could inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis.
Comparison with Similar Compounds
2-mercaptoimidazole derivatives
Thiadiazole-containing imidazoles
Methoxy-substituted imidazole derivatives
Biological Activity
The compound 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features an imidazole moiety linked to a thiol group and a thiadiazole structure, which are known for their biological relevance. The presence of methoxy and methyl substituents may enhance its pharmacological properties.
Research indicates that compounds with imidazole and thiadiazole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many imidazole derivatives are known for their antifungal and antibacterial properties. The presence of sulfur in the structure may contribute to enhanced interactions with microbial enzymes.
- Anticancer Properties : Compounds similar to this derivative have shown promise in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
A study demonstrated that related compounds with imidazole rings exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Related Compound | HCT-116 (Colon Cancer) | 6.2 |
| Related Compound | T47D (Breast Cancer) | 27.3 |
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial effects. For example, compounds with similar structures have shown effective inhibition of bacterial growth in vitro.
Case Studies
- In Vitro Studies : In vitro assays revealed that the compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- In Vivo Studies : Preclinical studies involving animal models indicated that the compound could effectively reduce tumor size in xenograft models, supporting its anticancer potential.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles similar to other imidazole derivatives, but further studies are required to assess toxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
